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Compound of Interest

Compound Name: N-nitrosodimethylamine

Cat. No.: B125725 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Since 2018, the detection of potentially carcinogenic N-nitrosamine impurities in

certain sartan-containing medications, including valsartan, has prompted global regulatory

action and product recalls.[1][2][3] These impurities, such as N-nitrosodimethylamine
(NDMA) and N-nitrosodiethylamine (NDEA), can form during the drug substance's synthesis or

degradation.[3][4] Due to their genotoxic nature and the low acceptable daily intake limits set

by regulatory agencies like the FDA and EMA, highly sensitive and selective analytical methods

are required for their detection and quantification at trace levels.[5][6]

This application note details a robust High-Performance Liquid Chromatography with Tandem

Mass Spectrometry (HPLC-MS/MS) method for the simultaneous identification and

quantification of multiple nitrosamine impurities in valsartan active pharmaceutical ingredients

(API) and finished drug products. The method utilizes liquid chromatography for separation,

followed by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which

provides the necessary sensitivity and selectivity for analysis at trace levels.[6][7]

Principle The method involves an extraction of nitrosamine impurities from the valsartan

sample matrix using a suitable solvent.[8] The extract is then injected into an HPLC system

where the nitrosamines are separated from valsartan and other matrix components on a

reverse-phase C18 column.[4] Following chromatographic separation, the analytes are ionized,

typically using an Atmospheric Pressure Chemical Ionization (APCI) source, and detected by a

triple quadrupole mass spectrometer.[4][9] Quantification is achieved by monitoring specific
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precursor-to-product ion transitions (MRM) for each nitrosamine, often using isotopically

labeled internal standards to ensure accuracy and precision.[9]

Experimental Protocols
Materials and Reagents

Standards: Certified reference standards of nitrosamines (NDMA, NDEA, NMBA, NEIPA,

NDIPA, NDBA) and their corresponding isotope-labeled internal standards (e.g., NDMA-d6,

NDEA-d10).[10][11]

Solvents: LC-MS grade methanol, acetonitrile, and water.[10]

Reagents: LC-MS grade formic acid.[9][10]

Sample Vials: Brown glass GC-Vials to prevent photodegradation.[9]

Syringe Filters: 0.22 µm or 0.45 µm PVDF or PET membrane filters.[8][12]

Standard Solution Preparation
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 1 mg of each nitrosamine

reference standard in 10 mL of methanol.[4]

Internal Standard (IS) Stock Solution (50 µg/mL): Prepare by dissolving the appropriate

amount of each isotope-labeled standard in methanol.[8]

Intermediate Standard & IS Working Solutions:

Create a mixed nitrosamine intermediate standard solution (e.g., 1 µg/mL) by diluting the

stock solutions with methanol.

Prepare an IS working solution (e.g., 400 ng/mL) by diluting the IS stock solution with

methanol.[8]

Calibration Curve Standards (e.g., 1.5 - 50.0 ng/mL): Prepare a series of calibration

standards by serially diluting the intermediate standard solution with a suitable solvent (e.g.,

methanol/water mixture).[8][12] Spike each calibration level with a fixed concentration of the

IS working solution (e.g., 20 ng/mL).[8]
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Sample Preparation Protocol
Weighing: Accurately weigh 250 mg of valsartan API or ground tablet powder into a 15 mL

centrifuge tube.[5][8]

Spiking: Add 250 µL of the Internal Standard working solution (e.g., 400 ng/mL) to the tube.

[8]

Extraction: Add 250 µL of methanol, vortex, and sonicate the mixture for 5 minutes in an

ultrasonic bath.[8][9]

Dilution: Add 4.5 mL of water to the extraction solution and sonicate for another 5 minutes.[5]

[8]

Centrifugation: Centrifuge the sample at approximately 3000-4000 rpm for 5-10 minutes.[8]

[12]

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial for

HPLC-MS/MS analysis.[8][12]

Instrumentation: HPLC-MS/MS Conditions
Table 1: HPLC Parameters | Parameter | Condition | | :--- | :--- | | Column | Waters HSS-T3 or

Agilent Poroshell 120 EC-C18 (e.g., 100 x 3.0 mm, 1.8-2.7 µm)[4][9] | | Mobile Phase A | 0.1%

Formic Acid in Water[9] | | Mobile Phase B | Methanol or Acetonitrile[9] | | Flow Rate | 0.4 - 0.6

mL/min[5] | | Column Temperature | 40 °C | | Injection Volume | 5 - 10 µL | | Gradient Program |

Time (min) | %B | | | 0.0 | 5 | | | 1.5 | 5 | | | 6.0 | 95 | | | 8.0 | 95 | | | 8.1 | 5 | | | 10.0 | 5 |

Table 2: Mass Spectrometer Parameters
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Parameter Condition

Ion Source
Atmospheric Pressure Chemical
Ionization (APCI)[4][9]

Polarity Positive

Ion Source Gas Temp 400 °C[8]

Nebulizer Current 5 µA[8]

Curtain Gas 25 psi[8]

Collision Gas Medium[8]

| Scan Type | Multiple Reaction Monitoring (MRM)[9] |

Quantitative Data Summary
Table 3: MRM Transitions for Common Nitrosamine Impurities Precursor and product ion

masses may vary slightly based on instrumentation.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)

NDMA 75.1 43.1 50

NDEA 103.1 43.1 50

NMBA 133.1 55.1 50

NEIPA 117.1 75.1 50

NDIPA 131.1 89.1 50

NDBA 159.2 57.1 50

| NDMA-d6 (IS) | 81.1 | 46.1 | 50 |

Table 4: Method Performance Characteristics Values are representative and may vary based

on specific laboratory conditions and instrumentation.
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Parameter NDMA NDEA

Linearity Range 0.01 - 7.4 µg/mL[13] 2.5 - 50 ng/mL[8]

Correlation Coefficient (R²) > 0.999[13] > 0.99

LOD 0.08 ppm (80 ng/g)[9] 0.2 ng/mL[4]

| LOQ | 0.2 ppm (200 ng/g)[9] | 0.4 ng/mL[14] |

Table 5: Recovery Data in Valsartan Matrix Recovery is assessed by spiking known

concentrations of nitrosamines into a blank valsartan sample.

Compound Spiked Level Mean Recovery (%)

NDMA Low (3.3 ng/mL) 96.7%[15]

High (33.3 ng/mL) 99.3%[15]

NDEA Low (2.2 ng/mL) 105.0%[15]

High (22.2 ng/mL) 108.1%[15]

NMBA Low (3.3 ng/mL) 106.8%[15]

| | High (33.3 ng/mL) | 99.3%[15] |
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Caption: Workflow for HPLC-MS/MS analysis of nitrosamines in valsartan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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